5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Description
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The chloromethyl group at position 5 and (4-methylphenoxy)methyl group at position 3 confer unique electronic and steric properties. The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal and materials chemistry due to its stability, hydrogen-bonding capacity, and tunable reactivity . Applications span pharmaceuticals, agrochemicals, and energetic materials, though specific data for this compound requires extrapolation from structural analogues.
Properties
IUPAC Name |
5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-8-2-4-9(5-3-8)15-7-10-13-11(6-12)16-14-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIICLSRTGZOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384074 | |
| Record name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-37-0 | |
| Record name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole generally follows a two-stage approach:
- Formation of the 1,2,4-oxadiazole ring via cyclization of appropriate amidoxime or acyl hydrazide precursors.
- Introduction of chloromethyl and 4-methylphenoxy methyl substituents through nucleophilic substitution or alkylation reactions.
This strategy is supported by analogous syntheses of related 1,2,4-oxadiazole derivatives, where the oxadiazole core is constructed first, followed by functionalization at the 3- and 5-positions.
Preparation of 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole Derivatives
A closely related compound class, 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles, has been synthesized via the following method:
- Starting from benzamidoxime, the reaction with triethylamine in dichloromethane forms an intermediate.
- Treatment with chloroacetyl chloride in dichloromethane at 0–20°C introduces the chloromethyl group.
- The reaction mixture is then refluxed in toluene for 12 hours to promote ring closure and yield the 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with high yield (~99%).
This method demonstrates an effective route to chloromethyl-substituted oxadiazoles and can be adapted for introducing the 4-methylphenoxy methyl substituent at the 3-position.
Introduction of the 4-Methylphenoxy Methyl Group
The 4-methylphenoxy methyl substituent is typically introduced by nucleophilic substitution of a chloromethyl intermediate with 4-methylphenol derivatives under basic conditions:
- The chloromethyl group at the 5-position can be retained while the 3-position is functionalized by reacting the oxadiazole intermediate with 4-methylphenol or its derivatives in the presence of a base such as potassium carbonate.
- This reaction is performed in polar aprotic solvents like DMF at room temperature or slightly elevated temperatures to facilitate substitution.
- Potassium iodide is often added as a catalyst to enhance the nucleophilic substitution rate.
This approach aligns with literature procedures for synthesizing 3-[(4-methylphenoxy)methyl]-substituted oxadiazoles.
Detailed Stepwise Synthesis Example
Reaction Conditions and Optimization
- Solvents: Dichloromethane and toluene are preferred for initial steps due to their ability to dissolve organic intermediates and control reaction rates.
- Temperature: Low temperature (0–20°C) during acylation prevents decomposition; refluxing in toluene ensures complete cyclization.
- Bases and Catalysts: Triethylamine neutralizes HCl formed; potassium carbonate acts as a base for nucleophilic substitution; potassium iodide catalyzes halide displacement.
- Reaction Time: Cyclization typically requires extended reflux (12 h), while substitution reactions proceed over 24 h at room temperature.
- Purification: Precipitation by addition to ice water followed by filtration and recrystallization from ethanol or suitable solvents ensures product purity.
Research Findings and Yields
- The cyclization step to form the 1,2,4-oxadiazole ring with chloromethyl substitution achieves yields up to 99% under optimized conditions.
- Nucleophilic substitution with 4-methylphenol derivatives generally proceeds efficiently, with isolated yields ranging from 50% to 80%, depending on reaction scale and purification methods.
- TLC monitoring using hexane:ethyl acetate (ratios such as 9:1 or 2:1) is effective for tracking reaction progress.
Summary Table of Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Benzamidoxime + triethylamine, DCM | Ambient | 1–2 h | Not specified | Intermediate formation |
| Chloromethyl introduction | Chloroacetyl chloride, DCM | 0–20°C | 1–2 h | Not specified | Controlled addition |
| Cyclization | Reflux in toluene | Reflux (~110°C) | 12 h | ~99% | High yield step |
| Nucleophilic substitution | 4-Methylphenol, K2CO3, KI, DMF | Room temperature | 24 h | 50–80% | Substitution at 3-position |
| Purification | Precipitation, filtration, recrystallization | Ambient | Variable | - | Product isolation and purification |
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution reactions: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of various substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in the oxidation state of the substituents.
Coupling reactions: The phenoxy group can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring.
Scientific Research Applications
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl and phenoxy groups can influence its binding affinity and specificity. The oxadiazole ring itself can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Substituent Variations at Position 3
The position 3 substituent significantly influences physicochemical and biological properties. Key analogues include:
Notes:
- *Estimated molecular weight (C₁₁H₁₁ClN₂O₂).
- This may enhance solubility and target interactions in biological systems.
Substituent Variations at Position 5
The chloromethyl group at position 5 is a reactive handle for further functionalization. Analogues with alternative substituents include:
Key Insight: The chloromethyl group’s reactivity allows derivatization into bioactive molecules, whereas bulkier or aromatic R5 groups (e.g., thiophene, quinoline) directly contribute to target engagement (e.g., enzyme inhibition).
Biological Activity
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the chloromethyl and phenoxy groups enhances its lipophilicity and potential biological interactions.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit substantial antimicrobial properties. A study indicated that compounds within this class can effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. For instance, the compound showed strong bactericidal effects against Staphylococcus species .
2. Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. In vitro assays revealed that this compound exhibits cytotoxic activity against multiple cancer cell lines. Notably, it demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent antiproliferative effects .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in various pathways, such as COX enzymes and histone deacetylases (HDACs), contributing to its anticancer and anti-inflammatory effects .
- Cell Cycle Arrest : Studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Strong against Staphylococcus spp. | Not specified | |
| Anticancer | Ovarian cancer (OVXF 899) | 2.76 | |
| Anti-inflammatory | COX inhibition | Not specified |
Case Study: Anticancer Activity
In a comprehensive study on various oxadiazole derivatives, this compound was shown to have significant cytotoxic effects across multiple cancer cell lines including breast and lung cancers. The research indicated that modifications to the oxadiazole structure could enhance its potency against specific cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 3-(4-methylphenyl)-5-chloromethyl-1,2,4-oxadiazole can react with 8-hydroxyquinoline under reflux in acetone with potassium carbonate as a base, yielding derivatives in ~60% yield after recrystallization . Key steps include controlling reaction temperature (reflux conditions), solvent selection (e.g., DMSO or acetone), and purification via column chromatography or crystallization.
- Critical Parameters : Reaction time (6–18 hours), stoichiometry of reagents (1:1 molar ratio), and catalyst use (e.g., KI for SN2 reactions) are critical for reproducibility .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, the chloromethyl group () resonates at δ ~4.7 ppm as a singlet in H NMR, while aromatic protons appear at δ 7.2–8.0 ppm .
- Mass Spectrometry : ESI-MS ([M+H]) provides molecular weight validation (e.g., m/z 209 for 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole) .
- Elemental Analysis : Confirms purity (>95%) via C, H, N, and Cl content .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, making it stable for most synthetic workflows .
- Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives?
- Methodology :
- Substituent Variation : Replace the 4-methylphenoxy group with electron-withdrawing (e.g., -CF) or donating groups (-OCH) to modulate electronic effects .
- Biological Assays : Evaluate apoptosis induction (e.g., flow cytometry for cell-cycle arrest in T47D breast cancer cells) or kinase inhibition (e.g., MAP kinase assays) .
Q. What computational tools are used to predict the energetic or medicinal properties of this compound?
- Computational Models :
- Gaussian 03 : Calculate detonation velocity () and pressure () for energetic derivatives (e.g., = 9046 m/s, superior to RDX) .
- Molecular Docking : Simulate binding to targets like TIP47 (IGF II receptor) using AutoDock or Schrödinger Suite .
Q. How can novel reactivity pathways (e.g., decyanation) be exploited for functionalizing this compound?
- Protocol : React 5-(chloromethyl)-1,2,4-oxadiazoles with KCN at elevated temperatures (60–80°C) to generate nitriles or alkanes via cyanogen elimination .
- Mechanistic Insight : The reaction proceeds via a proposed HCN-mediated pathway, with no isolated intermediates, confirmed by C NMR tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
